5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c15-13-5-4-12(21-13)14(19)16-9-10(11-3-1-8-20-11)18-7-2-6-17-18/h1-8,10H,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVIDCNEHOXNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of Furan and Pyrazole Moieties
The ethylamine linker is constructed via a nucleophilic substitution reaction between furfuryl alcohol derivatives and pyrazole-containing electrophiles. A patented method (EP2611776B1) employs trifluoromethanesulfonate (triflate) as a leaving group to enhance reactivity:
Reaction Conditions :
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Electrophile : 2-(Pyrazol-1-yl)ethyl triflate (synthesized via triflation of 2-(pyrazol-1-yl)ethanol).
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Nucleophile : Furfurylamine (derived from furfural via reductive amination).
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Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–25°C.
Azide Reduction for Amine Formation
An alternative route involves Staudinger reduction of an intermediate azide:
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Azide Synthesis : 2-(Furan-2-yl)-2-(pyrazol-1-yl)ethyl bromide reacts with sodium azide (NaN₃) in DMF at 60°C.
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Reduction : Triphenylphosphine (PPh₃) in THF/water reduces the azide to the primary amine.
Preparation of 5-Chlorothiophene-2-carboxamide
Chlorination of Thiophene Carboxylic Acid
5-Chlorothiophene-2-carboxylic acid is synthesized via electrophilic aromatic substitution:
Activation as Acylating Agent
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous DCM. Alternatively, it is activated as a mixed anhydride with ethyl chloroformate.
Final Coupling and Cyclization
Amide Bond Formation
The ethylamine intermediate reacts with 5-chlorothiophene-2-carbonyl chloride under Schotten-Baumann conditions:
Optimization of Cyclization Conditions
Unwanted dimerization is suppressed by:
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Dilute Reaction Conditions (0.1–0.5 M).
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Catalytic Acid : Acetic acid (AcOH) in DCM facilitates intramolecular cyclization over intermolecular side reactions.
Critical Parameters and Troubleshooting
Solvent and Temperature Effects
| Parameter | Optimal Condition | Deviation Effect |
|---|---|---|
| Solvent Polarity | DCM or THF | Low polarity reduces amine solubility, increasing reaction time. |
| Temperature | 0–25°C | >30°C accelerates decomposition of acyl chloride. |
Protecting Group Strategy
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Boc Protection : Tert-butyloxycarbonyl (Boc) groups prevent amine oxidation during storage. Deprotection uses trifluoroacetic acid (TFA) in DCM.
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Alternative : Benzyl (Bn) groups removed via hydrogenolysis (H₂/Pd-C).
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.65 (s, 1H, pyrazole-H), 6.85–7.20 (m, 4H, furan and thiophene-H), 4.10–4.50 (m, 2H, CH₂NH).
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LC-MS : m/z 321.8 [M+H]⁺.
Purity Assessment
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min, purity >98%.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patent EP2611776B1 highlights a continuous process for intermediates:
Green Chemistry Initiatives
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Solvent Recycling : DCM and THF recovered via distillation (>90% efficiency).
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Catalyst Recovery : FeCl₃ immobilized on silica gel for chlorination steps.
Comparison with Analogous Compounds
| Compound | Key Difference | Synthetic Challenge |
|---|---|---|
| 5-Bromo Analog | Bromine vs. chlorine | Lower electrophilicity of Br |
| Pyridine Replacement for Pyrazole | Basic nitrogen vs. neutral | Requires pH-controlled coupling |
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The hydroxypropyl group in BK42674 may enhance solubility compared to the pyrazole-ethyl group in the target compound.
- Pharmacological Implications : Segartoxaban demonstrates that sulfonamide and piperazine moieties are critical for anticoagulant activity, which the target compound lacks. Dasatinib highlights the therapeutic relevance of thiazole-carboxamide derivatives in oncology, suggesting possible kinase inhibition pathways for the target compound.
Physicochemical Properties
While direct data on the target compound’s properties (e.g., solubility, logP) are unavailable, inferences can be drawn from analogs:
- Molecular Weight : The target compound’s molecular weight (~285–332 g/mol) falls within the "drug-like" range (200–500 g/mol), favoring oral bioavailability .
- Polarity : The pyrazole and furan groups in the target compound may reduce hydrophobicity compared to Segartoxaban’s sulfonamide and piperazine groups .
Biological Activity
5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide is a heterocyclic compound that combines furan, pyrazole, and thiophene moieties. These structural elements are associated with various biological activities, making this compound a subject of interest in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 305.77 g/mol. The compound's structure consists of a thiophene ring linked to a pyrazole and furan unit, which contributes to its biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets, likely including enzymes or receptors. These interactions can alter enzyme activities or receptor signaling pathways, leading to various biological effects such as anti-inflammatory or anticancer activities. Ongoing research aims to elucidate the exact pathways involved in these interactions .
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds related to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 3.79 | |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 | 26 |
These findings indicate that the compound may induce apoptosis and inhibit tumor growth through various mechanisms.
Antimicrobial Activity
In addition to anticancer properties, the compound exhibits antimicrobial activity. Pyrazole derivatives have been evaluated for their effectiveness against bacterial strains. For example:
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene derivatives | Staphylococcus aureus | 0.22 - 0.25 |
These results suggest that the compound could be effective in treating infections caused by resistant bacterial strains.
Comparative Analysis
When compared to similar compounds, this compound demonstrates unique properties due to its specific structural combination:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide | Furan, Pyrazole, Thiophene | Anticancer, Antimicrobial |
| N-(4-furanyl)-N'-(pyrazolyl)ureas | Urea Linkage | Anticancer |
| Pyrazole-linked Thiourea Derivatives | Thiourea Group | CDK Inhibition |
The distinct combination of furan and thiophene rings in this compound enhances its potential for diverse biological applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation of thiophene-2-carboxylic acid derivatives with substituted ethylamine intermediates. For example, analogous carboxamides were synthesized using coupling reagents like EDCI/HOBt under nitrogen, followed by purification via column chromatography . Optimization strategies include:
- Temperature control (e.g., 50°C for amide bond formation).
- Solvent selection (e.g., dichloromethane or DMF for polar intermediates).
- Catalytic additives (e.g., triethylamine to neutralize HCl byproducts).
- Data : Yields for similar compounds range from 46% to 94%, depending on reaction conditions .
Q. How can researchers determine the enantiomeric purity of this compound, and what chiral resolution techniques are most effective?
- Methodology : Enantiomeric purity can be assessed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and mobile phases like hexane/isopropanol. X-ray crystallography is also used to confirm absolute configuration, as demonstrated for structurally related anticoagulants .
Advanced Research Questions
Q. What strategies are employed to establish structure-activity relationships (SAR) for modifications at the pyrazole and furan moieties of this compound?
- Methodology : SAR studies involve synthesizing analogs with substituent variations (e.g., halogenation, alkylation) at the pyrazole and furan rings. Biological assays (e.g., coagulation factor inhibition) are then correlated with structural data. For instance:
- Pyrazole modifications : Replacing 1H-pyrazol-1-yl with bulkier groups (e.g., 3,5-dimethylpyrazole) reduces thrombin inhibition .
- Furan modifications : Electron-withdrawing groups (e.g., nitro) enhance metabolic stability .
Q. What crystallography data is available for this compound’s analogs, and how can it guide conformational analysis?
- Methodology : Single-crystal X-ray diffraction of related compounds (e.g., Zifaxaban analogs) reveals key conformational features:
- Bond angles : The thiophene-carboxamide moiety adopts a planar conformation, facilitating target binding .
- Stereochemistry : The (S)-configuration at the ethyl linker is critical for anticoagulant activity .
- Application : Use Mercury Software (CCDC) to overlay crystal structures and predict bioactive conformations.
Q. What analytical methods are recommended for detecting and quantifying synthetic impurities in this compound?
- Methodology : Impurity profiling involves:
- HPLC-MS : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate byproducts .
- 1H NMR : Identify regioisomeric impurities (e.g., 6-chloro vs. 5-chloro isomers) via aromatic proton splitting patterns .
- Data : Impurity thresholds for pharmacopeial standards are typically ≤0.15% (w/w) .
Q. How does this compound interact with coagulation factors, and what in vitro assays validate its inhibitory activity?
- Mechanistic Insight : The compound inhibits Factor Xa and thrombin (Factor IIa) by binding to their active sites, as shown via surface plasmon resonance (SPR) and chromogenic substrate assays (e.g., S-2765 for Factor Xa) .
- Assay Protocol :
Prepare human plasma spiked with the compound (0.1–10 µM).
Measure thrombin generation lag time via calibrated automated thrombography (CAT).
IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
